molecular formula C17H24O B595066 (S)-((Dec-1-yn-5-yloxy)methyl)benzene CAS No. 1355990-11-2

(S)-((Dec-1-yn-5-yloxy)methyl)benzene

Cat. No.: B595066
CAS No.: 1355990-11-2
M. Wt: 244.378
InChI Key: RYDBCJFQGRCLOM-QGZVFWFLSA-N
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Description

(S)-((Dec-1-yn-5-yloxy)methyl)benzene is an organic compound that features a benzene ring substituted with a dec-1-yn-5-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-((Dec-1-yn-5-yloxy)methyl)benzene typically involves the following steps:

    Formation of the Dec-1-yn-5-yloxy Group: This can be achieved through the reaction of dec-1-yne with an appropriate alcohol under basic conditions to form the corresponding ether.

    Attachment to Benzene: The dec-1-yn-5-yloxy group is then attached to the benzene ring through a nucleophilic substitution reaction. This can be facilitated by using a suitable leaving group on the benzene ring, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-((Dec-1-yn-5-yloxy)methyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Scientific Research Applications

(S)-((Dec-1-yn-5-yloxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-((Dec-1-yn-5-yloxy)methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simple benzene derivative with a methyl group.

    Phenol: Benzene with a hydroxyl group.

    Aniline: Benzene with an amino group.

Uniqueness

(S)-((Dec-1-yn-5-yloxy)methyl)benzene is unique due to the presence of the dec-1-yn-5-yloxy group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[(5S)-dec-1-yn-5-yl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDBCJFQGRCLOM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC#C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CCC#C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733824
Record name ({[(5S)-Dec-1-yn-5-yl]oxy}methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355990-11-2
Record name ({[(5S)-Dec-1-yn-5-yl]oxy}methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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